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Introduction

Carbon monosulfide (CS) is a diatomic molecule and the sulfur analog of carbon monoxide.
[1] While unstable in condensed phases, it exists as a gas and has been observed in various
environments, from laboratory plasmas to the interstellar medium.[1][2] Its high reactivity and
transient nature make the experimental determination of its thermodynamic properties
challenging, yet crucial for understanding its role in chemical physics, astrophysics, and as a
potential ligand in coordination chemistry. This technical guide provides a comprehensive
overview of the core thermodynamic properties of gaseous carbon monosulfide, including its
enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation. It further
details the experimental and computational methodologies employed in determining these
properties and illustrates key processes through logical diagrams.

Core Thermodynamic Properties

The thermodynamic properties of gaseous carbon monosulfide have been determined
through a combination of experimental measurements and theoretical calculations. The
following tables summarize the key quantitative data.

Table 1: Standard Molar Thermodynamic Properties at
298.15 K
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Property Symbol Value Units Source(s)
Enthalpy of

_ AfH° 280.3+4.2 kJ/mol [3]
Formation
Entropy S° 210.552 J/mol-K [3]
Gibbs Free
Energy of AfG® 247.3 kJ/mol Calculated
Formation

Heat Capacity (at
constant Cp 29.802 J/mol-K [3]

pressure)

Note on Gibbs Free Energy of Formation: The standard Gibbs free energy of formation was
calculated using the equation AfG° = AfH° - TAS®, with T = 298.15 K and the values for AfH°
and S° from the table. The standard entropy of formation (AfS°) was calculated from the
standard molar entropies of CS(g), C(s, graphite), and S(s, rhombic).

Heat Capacity

The heat capacity of gaseous carbon monosulfide is a function of temperature and can be
calculated using the Shomate equation. The parameters for this equation are provided in Table
2, sourced from the NIST-JANAF Thermochemical Tables.[3]

The Shomate equation is expressed as: Cp(t) = A+ Bt + C-t2 + D-t3 + E/t2 where:
e t =temperature in Kelvin / 1000
e Cp = heat capacity in J/mol-K

e A B, C, D, and E are the Shomate parameters.

Table 2: Shomate Equation Parameters for Gaseous
Carbon Monosulfide
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Parameter Value (298 K - 600 K) Value (600 K - 6000 K)
A 21.76387 34.47721
B 24.99890 2.966255
C -8.095581 -0.950722
D -4.563949 0.113718
E 0.126372 -0.997482

Source: Chase, M.W., Jr., NIST-JANAF Themochemical Tables, Fourth Edition, J. Phys. Chem.
Ref. Data, Monograph 9, 1-1951 (1998).[3]

Experimental and Computational Protocols

The determination of the thermodynamic properties of a transient species like gaseous CS
requires specialized techniques. Below are detailed descriptions of the key experimental and
computational methodologies that have been employed.

Experimental Methodologies

1. Generation of Gaseous Carbon Monosulfide:

A common method for producing gaseous carbon monosulfide for experimental study is
through a high-voltage AC discharge in carbon disulfide (CS2) vapor.[2]

o Apparatus: A flow system is typically used, where CS2 vapor at low pressure is passed
through a quartz tube. Two electrodes within the tube are connected to a high-voltage AC
power source.

e Procedure: The AC discharge provides the energy to dissociate the CSz molecules into CS
and a sulfur radical. The resulting gas mixture, which also contains undissociated CSz, is
then rapidly passed into the measurement region of the spectrometer or other analytical
instrument. To increase the purity of the CS stream, the mixture can be passed through a
cold trap (e.g., at -112°C) to condense out the less volatile CS2 and other sulfur species.[2]

2. Photoionization Mass Spectrometry (PIMS) for Enthalpy of Formation:
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Photoionization mass spectrometry is a powerful technique for determining the ionization
energies of molecules and the appearance energies of fragment ions, which can be used to
derive bond dissociation energies and, subsequently, enthalpies of formation. The work of
Dibeler and Walker (1967) on CS2 provided data relevant to the thermochemistry of CS.[4]

o Apparatus: A photoionization mass spectrometer consists of a vacuum ultraviolet (VUV) light
source (e.g., a hydrogen discharge lamp or synchrotron radiation), a monochromator to
select a narrow band of wavelengths, an ionization chamber where the sample gas interacts
with the VUV photons, a mass analyzer (e.g., a magnetic sector or quadrupole) to separate
the ions based on their mass-to-charge ratio, and a detector to count the ions.

e Procedure: A beam of monochromatic VUV photons is directed into the ionization chamber
containing the sample gas (in this case, the products of a CSz discharge). As the photon
energy is scanned, the number of parent and fragment ions is recorded as a function of
photon energy, generating photoionization efficiency curves. The onset of the ionization
curve for CS corresponds to its ionization energy. The appearance energy of the CS+
fragment from the photoionization of CS2 can be used in a thermochemical cycle to
determine the bond dissociation energy of the C-S bond in CS2, which in turn is used to
calculate the enthalpy of formation of CS.

3. Microwave and Millimeter-Wave Spectroscopy for Molecular Constants:

Spectroscopic techniques, particularly in the microwave and millimeter-wave regions, are used
to determine the rotational constants of molecules with high precision. These constants are
directly related to the molecule's geometry and can be used in statistical mechanics
calculations to determine entropy and heat capacity.

o Apparatus: A millimeter-wave spectrometer typically consists of a radiation source (e.g., a
klystron or a solid-state Gunn diode), a waveguide to direct the radiation, an absorption cell
containing the gas sample, and a detector.

e Procedure: Gaseous CS is produced as described above and flowed into the absorption cell.
The frequency of the millimeter-wave radiation is swept, and the absorption of radiation by
the sample is detected. The frequencies of the absorption lines correspond to transitions
between rotational energy levels. By fitting these transition frequencies to a theoretical
model, highly accurate values for the rotational constants (like Be and De) and the
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internuclear distance can be obtained.[5] These spectroscopic constants are fundamental for
calculating the rotational and vibrational partition functions, which are essential for
determining thermodynamic properties like entropy and heat capacity.[2][5]

Computational Methodologies

Ab Initio Calculations:

Ab initio (from first principles) quantum chemistry methods are used to solve the Schrddinger
equation for a molecule to determine its electronic structure and properties, including its
energy.[6][7] These methods are crucial for calculating the thermodynamic properties of
species that are difficult to study experimentally.

e Procedure:

o Selection of Method and Basis Set: A theoretical method, such as Hartree-Fock (HF),
Mgller-Plesset perturbation theory (MP2, MP4), or Coupled Cluster (CC), is chosen. A
basis set, which is a set of mathematical functions used to describe the atomic orbitals, is
also selected (e.g., 6-31G*, cc-pVTZ). The choice of method and basis set determines the
accuracy and computational cost of the calculation.

o Geometry Optimization: The geometry of the molecule (in this case, the C-S bond length)
is systematically varied to find the structure with the minimum energy.

o Frequency Calculation: At the optimized geometry, the vibrational frequencies of the
molecule are calculated. These are necessary for determining the zero-point vibrational
energy (ZPVE) and the vibrational contribution to the thermodynamic properties.

o Energy Calculation: A high-accuracy single-point energy calculation is often performed at
the optimized geometry using a more sophisticated method and/or a larger basis set.

o Thermochemical Calculation: The calculated electronic energy, ZPVE, and vibrational
frequencies are used in statistical mechanics formulas to compute the enthalpy, entropy,
and heat capacity of the molecule at a given temperature. The enthalpy of formation can
be calculated using the atomization energy method, which involves subtracting the
calculated energies of the constituent atoms from the molecule's total energy and then
using the known experimental enthalpies of formation of the gaseous atoms.
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Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to
the study of gaseous carbon monosulfide.
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Caption: Workflow for the generation of gaseous carbon monosulfide.
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Caption: Generalized workflow for spectroscopic analysis of gaseous CS.

Conclusion

This technical guide has summarized the key thermodynamic properties of gaseous carbon

monosulfide and provided an overview of the experimental and computational methods used

for their determination. The transient and reactive nature of CS necessitates the use of

specialized techniques, such as in-situ generation coupled with sensitive spectroscopic and

mass spectrometric detection methods. Computational chemistry plays a vital and

complementary role in predicting and validating these properties. The data and methodologies

presented herein are essential for researchers and professionals working in fields where the

chemistry of this fundamental sulfur-containing molecule is of importance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.aip.org [pubs.aip.org]

o 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

e 3. Carbon monosulfide [webbook.nist.gov]

e 4. Carbon monosulfide [webbook.nist.gov]

» 5. researchgate.net [researchgate.net]

e 6. scribd.com [scribd.com]

e 7. Abinitio quantum chemistry methods - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [Thermodynamic Properties of Gaseous Carbon
Monosulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196269#thermodynamic-properties-of-gaseous-
carbon-monosulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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